molecular formula C28H26N4O5S B12447742 3,5-bis{[(2-methylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide

3,5-bis{[(2-methylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B12447742
M. Wt: 530.6 g/mol
InChI Key: INOSTLPFFVACII-UHFFFAOYSA-N
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Description

3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE: is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes multiple functional groups such as phenoxy, acetamido, and thiazolyl groups

Properties

Molecular Formula

C28H26N4O5S

Molecular Weight

530.6 g/mol

IUPAC Name

3,5-bis[[2-(2-methylphenoxy)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C28H26N4O5S/c1-18-7-3-5-9-23(18)36-16-25(33)30-21-13-20(27(35)32-28-29-11-12-38-28)14-22(15-21)31-26(34)17-37-24-10-6-4-8-19(24)2/h3-15H,16-17H2,1-2H3,(H,30,33)(H,31,34)(H,29,32,35)

InChI Key

INOSTLPFFVACII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)C(=O)NC3=NC=CS3)NC(=O)COC4=CC=CC=C4C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of 2-(2-METHYLPHENOXY)ACETIC ACID: This can be achieved through the reaction of 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2-(2-METHYLPHENOXY)ACETIC ACID is then reacted with 3,5-diaminobenzoic acid to form the intermediate 3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID.

    Thiazole Ring Formation: The final step involves the cyclization of the intermediate with 2-aminothiazole under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenoxy groups in the compound can undergo oxidation reactions to form quinones.

    Reduction: The acetamido groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of nitro, halo, and other substituted derivatives.

Scientific Research Applications

3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID: Lacks the thiazole ring, which may affect its biological activity.

    N-(1,3-THIAZOL-2-YL)BENZAMIDE: Lacks the phenoxy and acetamido groups, resulting in different chemical properties.

Uniqueness

The presence of both phenoxy and acetamido groups, along with the thiazole ring, makes 3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE unique

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